3-Bromo-4-chlorobenzoyl chloride

概要

説明

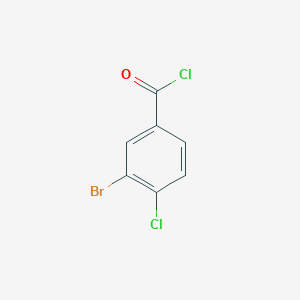

3-Bromo-4-chlorobenzoyl chloride is a useful research compound. Its molecular formula is C7H3BrCl2O and its molecular weight is 253.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Structural Analysis

3-Bromo-4-chlorobenzoyl chloride is used in the synthesis of complex organic compounds. For instance, its derivatives have been utilized in the synthesis of compounds like N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-2-chloro-N-(2-chlorobenzoyl)benzamide. The study of such compounds involves analyzing their crystal structures, which often reveal interesting properties like the inclination of chlorophenyl rings and the presence of weak intermolecular interactions (Akinboye et al., 2008).

Nucleophilic Aromatic Substitution Reaction

Research has shown that this compound plays a significant role in nucleophilic aromatic substitution reactions. These reactions are crucial in organic chemistry for modifying aromatic compounds. A study noted the impact of different halogens in such reactions, highlighting the varying reaction rates among bromide, chloride, and fluoride in dehalogenation reactions (Crooks & Copley, 1993).

Chromatographic Applications

This compound derivatives have been used as stationary phases in gas chromatography. These compounds help in separating and analyzing various substances, such as phenols and chlorobenzyl chlorides. The research in this area focuses on the efficiency, polarity, and temperature range for optimal chromatographic performance (Baniceru, Radu, & Pătroescu, 1995).

Photoreduction Studies

Photoreduction processes, where light energy is used to reduce compounds, have been explored using this compound derivatives. Studies in this area involve understanding the reaction mechanisms, particularly in the presence of other chemical agents like hydronium ions and chloride ions (Wubbels, Snyder, & Coughlin, 1988).

Biodegradation and Environmental Impact

Research has been conducted on the biodegradation of halogenated aromatic compounds, including those related to this compound. This is significant for understanding the environmental impact and breakdown of these compounds. Studies have focused on the microbial dechlorination processes, which are vital for environmental remediation efforts (van den Tweel, Kok, & de Bont, 1987).

Safety and Hazards

3-Bromo-4-chlorobenzoyl chloride is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

作用機序

Target of Action

The primary targets of 3-Bromo-4-chlorobenzoyl chloride are typically organic compounds that contain nucleophilic functional groups . These targets play a crucial role in various chemical reactions, including the Suzuki–Miyaura coupling , which is a type of cross-coupling reaction used in organic synthesis.

Mode of Action

This compound interacts with its targets through a process known as nucleophilic substitution . In this process, a nucleophile, an atom or molecule that donates an electron pair to form a chemical bond, reacts with the this compound molecule, leading to the replacement of the chloride ion .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving carbon-halogen bond formation and cleavage . The compound can participate in reactions that form new carbon-halogen bonds, such as in the synthesis of organohalogen compounds . It can also be involved in reactions that cleave existing carbon-halogen bonds, such as in the dehalogenation of organohalides .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, general principles can be applied. As a small, non-polar molecule, it is likely to be well-absorbed following oral or dermal exposure. Distribution throughout the body would be expected to be wide due to its lipophilicity. Metabolism would likely involve enzymatic processes, potentially including dehalogenation . Excretion would likely occur via renal routes, although biliary and pulmonary excretion may also be possible.

Result of Action

The molecular and cellular effects of this compound’s action largely depend on the specific reaction conditions and the other molecules present. In general, the compound’s ability to participate in nucleophilic substitution reactions can lead to the formation of new organohalogen compounds . These new compounds can have a wide range of potential effects, depending on their specific structures and properties.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the rate and outcome of the reactions in which the compound participates . For example, the presence of a strong base can facilitate nucleophilic substitution reactions . Additionally, the compound’s stability can be affected by exposure to light, heat, and moisture.

特性

IUPAC Name |

3-bromo-4-chlorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl2O/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHOSHMAFWKKQQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801301994 | |

| Record name | 3-Bromo-4-chlorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801301994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21900-34-5 | |

| Record name | 3-Bromo-4-chlorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21900-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-chlorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801301994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3,4-Dihydro-1(2H)-quinolinyl]-5-methylaniline](/img/structure/B1320837.png)

![3-Methyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1320840.png)

![N-[(2-Chloro-4-fluorophenyl)methyl]propan-2-amine](/img/structure/B1320853.png)